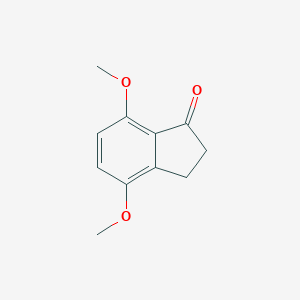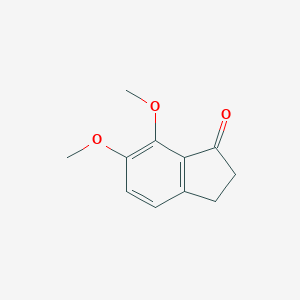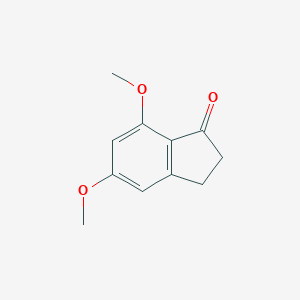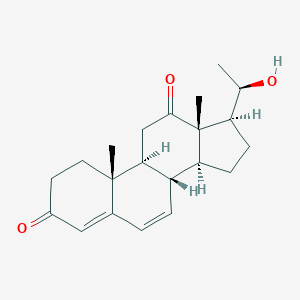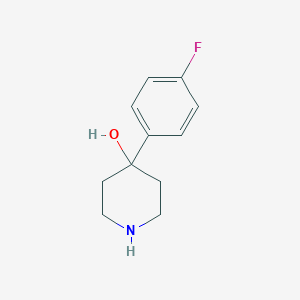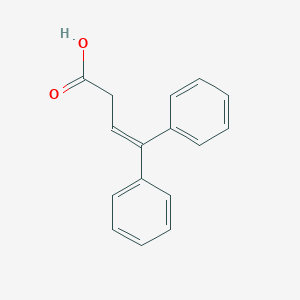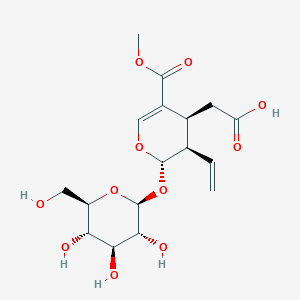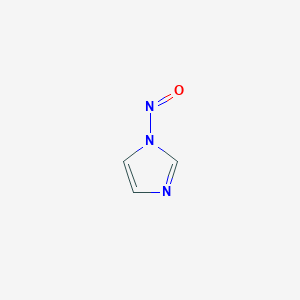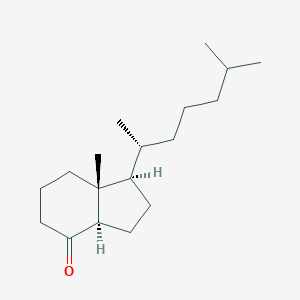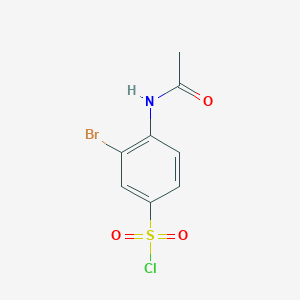
4-Acetamido-3-bromobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-3-bromobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7BrClNO3S and a molecular weight of 312.57 g/mol . It is primarily used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrClNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including compounds containing sulfonyl groups similar to "4-Acetamido-3-bromobenzene-1-sulfonyl chloride," have been extensively studied for their medicinal and pharmaceutical significance. These compounds are known for a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is straightforward, offering a diversity of derivatives from a variety of amines and sulfonyl chlorides. This flexibility in synthesis facilitates the exploration of sulfonamide compounds in drug development, emphasizing their importance in medicinal chemistry. The sulfonamide group, acting as a non-classical bioisostere for several functional groups, has demonstrated a clear structure-activity relationship, highlighting its potential in designing new therapeutic agents (Azevedo-Barbosa et al., 2020).
Mechanism of Action
Target of Action
4-Acetamido-3-bromobenzenesulfonyl chloride is an important organic intermediate that has been widely used in the synthesis of various bioactive compounds . It has been reported to be used in the synthesis of antagonists for angiotensin II AT1/AT2 receptors and endothelin receptors . These receptors play crucial roles in regulating blood pressure and cardiovascular function.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is often used as a sulfonyl chloride group donor in organic synthesis . The sulfonyl chloride group is highly reactive and can form sulfonamides with amines or sulfonic esters with alcohols, which are key functional groups in many bioactive compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific bioactive compounds it is used to synthesize. For instance, when used to synthesize angiotensin II receptor antagonists, it may affect the renin-angiotensin system, a key regulatory pathway for blood pressure .
Pharmacokinetics
The ADME properties of the final bioactive compounds would depend on their specific chemical structures .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds it is used to synthesize. For example, if it is used to synthesize angiotensin II receptor antagonists, the result of action might be a decrease in blood pressure .
Action Environment
The action, efficacy, and stability of 4-acetamido-3-bromobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under dry conditions . Its reactivity can also be affected by the presence of other functional groups in the reaction environment .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzenesulfonyl chloride derivatives, it can be inferred that it may participate in similar biochemical reactions . For instance, it might interact with enzymes, proteins, and other biomolecules through sulfonylation reactions . The nature of these interactions would depend on the specific context and conditions under which they occur .
Cellular Effects
It is plausible that it could influence cell function by modifying cellular proteins through sulfonylation . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it is likely to act as a sulfonylating agent . This means it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through the process of sulfonylation .
Properties
IUPAC Name |
4-acetamido-3-bromobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZVMONOTHFUAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602750 |
Source


|
| Record name | 4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88963-75-1 |
Source


|
| Record name | 4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
